Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a compound derived from tramadol, a well-known analgesic medication. This compound is characterized by its unique structural features and pharmacological properties, making it a subject of interest in medicinal chemistry. Tramadol, specifically its hydrochloride salt form, is primarily used for pain management, acting as a non-narcotic analgesic.
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is synthesized from tramadol, which was first introduced in the 1970s. The synthesis of this compound often involves modifications to the original tramadol structure to enhance its efficacy or reduce side effects. The synthesis techniques and methods have been documented in various patents and research articles, highlighting the evolution of its production processes over time .
This compound falls under the category of synthetic opioids and is classified as an analgesic. It functions similarly to other opioid medications but has a distinct mechanism of action that differentiates it from traditional opioids.
The synthesis of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride typically involves several steps, including the reaction of tramadol with various reagents under controlled conditions.
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has a complex molecular structure characterized by a cyclohexane ring substituted with hydroxy and methoxy groups. Its chemical formula can be represented as CHClNO.
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes several chemical reactions during its synthesis and application:
The reactions are typically monitored using analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to ensure product integrity and identify any by-products formed during synthesis.
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride acts primarily on the central nervous system by modulating pain pathways. It binds to mu-opioid receptors while also inhibiting the reuptake of norepinephrine and serotonin, contributing to its analgesic effects.
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has several applications in scientific research:
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is systematically named as (1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol hydrochloride according to IUPAC conventions [1] . This nomenclature specifies:
Common synonyms include 4-Hydroxytramadol Hydrochloride and TRC-H827050 (research catalog code) [1] [6]. The prefix "Rac-" denotes the compound as a racemate, containing both enantiomeric forms of the parent Tramadol molecule with an additional hydroxyl group [6].
The compound has the molecular formula C₁₆H₂₆ClNO₃ (including the hydrochloride counterion) [1] . Key mass characteristics include:
Table 1: Molecular Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
Rac-4-Hydroxycyclohexyl Tramadol HCl | C₁₆H₂₆ClNO₃ | 315.84 | Additional C4 hydroxyl group |
Tramadol Hydrochloride | C₁₆H₂₆ClNO₂ | 299.84 | Lacks C4 hydroxyl [5] |
O-Desmethyltramadol (Freebase) | C₁₅H₂₃NO₂ | 249.35 | Demethylated phenyl ring [8] |
The molecule contains three chiral centers at cyclohexyl carbons C1, C2, and C4 . The "Rac-" designation confirms it is synthesized and isolated as a racemic mixture (1:1 ratio of enantiomers) rather than as a single stereoisomer [6]. Key stereochemical features:
The racemic nature impacts pharmacological activity, as opioid receptor binding exhibits stereoselectivity. Metabolic studies indicate stereochemical preferences in hydroxylation pathways [6] [7].
Spectroscopic profiles enable structural confirmation and purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy [7]:
Table 2: Characteristic NMR Peaks
Proton Position | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic H (phenyl) | 6.6–7.2 | Multiplet | 4H |
-OCH₃ | 3.78 | Singlet | 3H |
C2-CH₂-N | 2.92 | Doublet | 2H |
N-(CH₃)₂ | 2.23 | Singlet | 6H |
C4-H | 3.52 | Triplet | 1H |
Mass Spectrometry (MS):
Infrared (IR) Spectroscopy:
Rac-4-Hydroxycyclohexyl Tramadol differs structurally from Tramadol through hydroxylation at the C4 position of the cyclohexane ring [1] [6]. This modification:
Table 3: Structural Comparison with Tramadol Derivatives
Compound | Core Structure | Functional Group Modifications | Pharmacological Significance |
---|---|---|---|
Tramadol | Cyclohexanol | Unsubstituted cyclohexane | Dual opioid/SNRI activity |
O-Desmethyltramadol | Cyclohexanol | Phenolic hydroxyl | Higher μ-opioid affinity [10] |
Rac-4-Hydroxycyclohexyl Tramadol | Cyclohexane-1,4-diol | Aliphatic hydroxyl at C4 | Altered metabolism & receptor interactions |
N-Desmethyltramadol | Cyclohexanol | Secondary amine | Reduced transporter inhibition |
Metabolically, the C4 hydroxylation represents a novel oxidative pathway distinct from the primary CYP2D6-mediated O-demethylation that produces O-desmethyltramadol [6] [7]. This structural difference may reduce first-pass metabolism and alter blood-brain barrier permeability compared to Tramadol. Crystallographic analysis shows the hydroxyl group induces a chair-to-boat conformational shift in the cyclohexane ring, potentially affecting receptor docking [1].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7